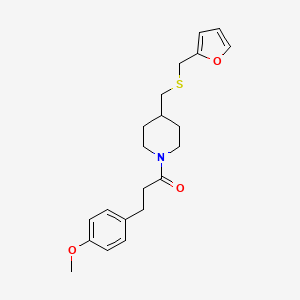

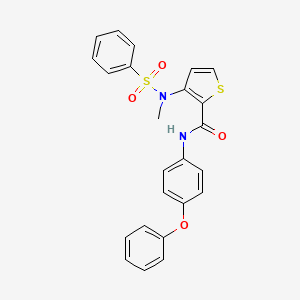

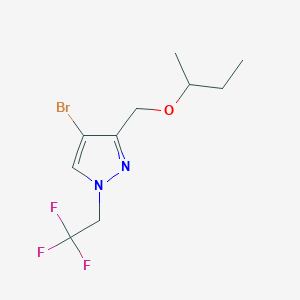

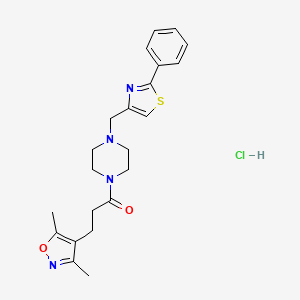

![molecular formula C18H17F3N2O2S B2560936 2-(propylsulfonyl)-1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole CAS No. 886905-69-7](/img/structure/B2560936.png)

2-(propylsulfonyl)-1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

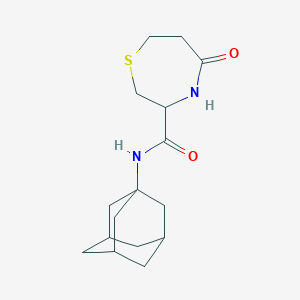

“2-(propylsulfonyl)-1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole” is a complex organic compound. It contains a benzimidazole core, which is a bicyclic heteroarene with a fusion of benzene and imidazole rings . The molecule also contains a trifluoromethyl group attached to the benzyl position, and a propylsulfonyl group attached to the benzimidazole ring .

Synthesis Analysis

While the exact synthesis of this compound isn’t available, benzimidazoles can generally be synthesized via the condensation of diamines or amino (thio)phenols with in situ generated CF3CN . The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .Applications De Recherche Scientifique

Synthesis and Catalysis

- Ionic Liquid-Catalyzed Synthesis : Ionic liquids, such as 1,3-disulfonic acid imidazolium salts, have been utilized as efficient catalysts for the synthesis of tetrasubstituted imidazoles and benzimidazole derivatives. These processes involve multi-component condensation reactions under solvent-free conditions, demonstrating the role of ionic liquids in promoting eco-friendly synthesis methods (Zolfigol et al., 2013; Basirat et al., 2020).

Pharmacological Applications

- Antitumor Activity : Research on benzodiazepine derivatives, including those with sulfonyl groups, has shown potent preclinical antitumor activity. Compounds with specific structural features, such as hydrophobic side chains attached to the sulfonyl group, demonstrated curative efficacy in cancer models, indicating the potential of sulfonyl-containing benzimidazole derivatives in cancer therapy (Hunt et al., 2000).

Material Science Applications

- Ionic Liquids in Lignin Depolymerization : Studies have also explored the role of ionic liquids, like benzyl-3-methylimidazolium salts, in the depolymerization of lignin, a major plant biomass component. This research highlights the application of imidazole derivatives in developing sustainable processes for biomass conversion and valorization (Yang et al., 2015).

Organic Synthesis

- Metal-Free Catalytic Systems : Research involving sulfonic acid functionalized imidazolium salts has demonstrated their efficiency in catalyzing the synthesis of benzimidazoles under environmentally benign conditions. Such studies underscore the utility of imidazole derivatives in facilitating organic synthesis reactions (Khazaei et al., 2011).

Propriétés

IUPAC Name |

2-propylsulfonyl-1-[[4-(trifluoromethyl)phenyl]methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O2S/c1-2-11-26(24,25)17-22-15-5-3-4-6-16(15)23(17)12-13-7-9-14(10-8-13)18(19,20)21/h3-10H,2,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUIRUCLZVWIGRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2560855.png)

![2-((2-fluorobenzyl)thio)-9-(4-fluorophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2560862.png)

![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one](/img/structure/B2560865.png)

![N-(4-cyanophenyl)-3-[(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2560867.png)

![N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2560869.png)

![8-(3-Chloro-2-methylphenyl)-1-methyl-3-(3-phenylpropyl)-1,3,5-trihydroimidazol idino[1,2-h]purine-2,4-dione](/img/structure/B2560873.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-fluoropyridin-4-yl)methanone](/img/structure/B2560874.png)